Myricanol-15-glucoside
Overview
Description
Myricanol-15-glucoside is a naturally occurring diarylheptanoid glycoside found in the bark of Myrica rubra, a plant known for its medicinal properties. This compound is part of a larger family of diarylheptanoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Myricanol-15-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of diarylheptanoid glycosides.
Medicine: Research has shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It is also being investigated for its potential neuroprotective effects in neurodegenerative diseases.
Industry: The compound is used in the development of natural health products and dietary supplements due to its bioactive properties.
Mechanism of Action
Myricanol acts as a potent SIRT1 activator, targeting inflammatory signal pathways and oxidative stress to suppress excessive inflammatory responses . It has been reported to lower the levels of the microtubule-associated protein tau (MAPT), whose accumulation plays an important role in some neurodegenerative diseases .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Myricanol has been found to attenuate sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 . This highlights the potential of myricanol as a novel therapeutic agent for the treatment of LPS-induced sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myricanol-15-glucoside typically involves the glycosylation of myricanol. One common method starts with the preparation of myricanol, which can be synthesized from commercially available starting materials such as 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate. The key steps include cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the macrocycle . The glycosylation step involves the reaction of myricanol with a suitable glucosyl donor under acidic or basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve extraction from the bark of Myrica rubra using solvents followed by purification using chromatographic techniques such as silica gel column chromatography and high-speed countercurrent chromatography . This method ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Myricanol-15-glucoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Comparison with Similar Compounds
Myricanol-15-glucoside is unique among diarylheptanoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Myricanol: The aglycone form of this compound, known for its anti-inflammatory and neuroprotective properties.
Myricanene A and B: These compounds are also diarylheptanoid glycosides isolated from Myrica rubra, exhibiting similar but distinct biological activities.
Myricetin: A flavonol found in Myrica rubra with strong antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(11R)-11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3/t16-,20-,21-,22+,23-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYWDNXSMBWKP-LMNFFIPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238010 | |
Record name | Myricanol-15-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90052-02-1 | |
Record name | Myricanol-15-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090052021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myricanol-15-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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